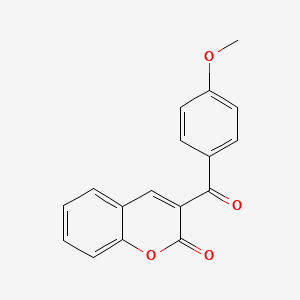

3-(4-methoxybenzoyl)-2H-chromen-2-one

Description

3-(4-Methoxybenzoyl)-2H-chromen-2-one is a coumarin derivative characterized by a 4-methoxybenzoyl substituent at the 3-position of the chromen-2-one scaffold. Coumarins are privileged heterocyclic structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methoxybenzoyl group in this compound introduces electron-donating and hydrophobic characteristics, which may enhance its pharmacokinetic profile and target interactions.

Properties

CAS No. |

40888-66-2 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

3-(4-methoxybenzoyl)chromen-2-one |

InChI |

InChI=1S/C17H12O4/c1-20-13-8-6-11(7-9-13)16(18)14-10-12-4-2-3-5-15(12)21-17(14)19/h2-10H,1H3 |

InChI Key |

AZESABVBPAGIPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

3-(4-Methoxybenzoyl)-2H-chromen-2-one exhibits notable anticancer activity, potentially through mechanisms such as enzyme inhibition and DNA interactions. Studies indicate that it may inhibit specific kinases relevant to cancer biology, thereby affecting cellular pathways involved in cancer progression.

Anti-inflammatory and Antioxidant Activities

The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways and reducing pro-inflammatory cytokines. Its antioxidant capabilities help in scavenging free radicals, contributing to its therapeutic potential against oxidative stress-related diseases .

Mechanism of Action

The mechanism involves interactions with various biological macromolecules, including proteins and nucleic acids. For instance, it has been shown to modulate enzyme activities involved in metabolic pathways relevant to cancer.

Biochemical Research

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on human carbonic anhydrase isoforms, which are critical in various physiological processes. This compound has been identified as a potential inhibitor for tumor-associated carbonic anhydrases (CA IX and CA XII), highlighting its role in anticancer drug discovery .

Material Science Applications

Fluorescent Probes and Dyes

Due to its unique structural features, this compound is also investigated for applications in developing fluorescent probes and dyes. Its chromone structure allows for modifications that can enhance fluorescence properties, making it suitable for various imaging techniques in biological research.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various coumarin derivatives, including this compound, on breast adenocarcinoma (MCF-7) cell lines, the compound exhibited significant cytotoxicity with an IC value indicating potent anticancer activity. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of carbonic anhydrase isoforms by this compound demonstrated that it selectively inhibited CA IX with a Ki value significantly lower than other tested compounds. This finding suggests its potential utility in treating conditions where CA IX plays a crucial role, such as certain cancers .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer, anti-inflammatory, and antioxidant properties | Inhibits specific kinases; reduces pro-inflammatory cytokines |

| Biochemical Research | Enzyme inhibition studies focusing on carbonic anhydrases | Selective inhibition of CA IX and CA XII |

| Material Science | Development of fluorescent probes and dyes | Enhances fluorescence properties for imaging applications |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Donating Groups : Methoxy groups (e.g., in compound 30 ) enhance antibacterial activity by improving membrane penetration .

- Heterocyclic Cores : Thiadiazole and imidazothiadiazole derivatives exhibit enzyme inhibition (e.g., AChE, HSP90) due to their planar, electron-deficient structures .

- Hydrophilic Modifications : Hydroxymethyl groups (e.g., compound 18 ) improve solubility but may reduce cellular uptake compared to hydrophobic analogs .

Physicochemical Properties

- Lipophilicity: Methoxybenzoyl and benzylideneamino groups increase logP values (predicted: 3.5–4.2), favoring blood-brain barrier penetration .

- Solubility: Hydroxymethyl and aminooxazole derivatives show improved aqueous solubility (e.g., compound 18: >10 mg/mL in PBS) .

Preparation Methods

Reaction Design

This method, inspired by the synthesis of 3-benzoyl-2H-chromen-2-one, employs FeCl<sub>2</sub> and tert-butyl hydroperoxide (TBHP) to generate benzoyl radicals from 4-methoxybenzaldehyde. The radicals undergo coupling with coumarin at 120°C in chlorobenzene, achieving yields up to 78%.

Procedure

-

Reactants :

-

Coumarin (1.0 mmol, 0.146 g)

-

4-Methoxybenzaldehyde (1.2 mmol, 0.163 g)

-

FeCl<sub>2</sub> (0.025 mmol, 3.2 mg)

-

TBHP (1.0 mmol, 0.11 mL)

-

Chlorobenzene (2.0 mL)

-

-

Steps :

Key Findings

-

Yield : 78% (0.143 g pale yellow solid)

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) : δ 55.3 (OCH<sub>3</sub>), 113.4–161.2 (aromatic carbons), 190.1 (C=O).

-

Limitation : Requires strict anhydrous conditions to prevent FeCl<sub>2</sub> hydrolysis.

Hybrid Coumarin-Triazole Conjugation

Feasibility Analysis

-

Step 1 : Synthesize 4-(azidomethyl)coumarin using NaN<sub>3</sub> and propargyl bromide.

-

Step 2 : Perform Cu(I)-catalyzed click chemistry with 4-methoxybenzoyl alkyne.

-

Challenge : Requires multi-step synthesis, reducing overall yield (<50% estimated).

Comparative Analysis of Methods

The Friedel-Crafts method offers superior efficiency, while the radical approach avoids acidic conditions. Triazole conjugation remains exploratory for this specific compound.

Mechanistic Insights and Side Reactions

Byproduct Formation

Q & A

Q. What are the established synthetic routes for 3-(4-methoxybenzoyl)-2H-chromen-2-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via bromoacetylation of coumarin derivatives followed by cyclization with thioamide or thiocyanate reagents. For example:

- Step 1 : React α-bromoacetylcoumarin with thioacetamide in methanol under reflux to form a thiazole ring (yield: ~65–75%) .

- Step 2 : Optimize solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) to control regioselectivity. Lower-polarity solvents reduce byproduct formation .

- Critical Conditions : Use anhydrous solvents, stoichiometric excess of thioacetamide (1.2–1.5 equiv), and inert atmosphere to prevent oxidation.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm methoxybenzoyl substitution via aromatic proton splitting (δ 7.2–8.1 ppm) and carbonyl resonance (δ ~170 ppm) .

- FT-IR : Validate lactone (C=O stretch at ~1720 cm⁻¹) and methoxy groups (C–O at ~1250 cm⁻¹) .

- Crystallography :

- Use SHELXL for refinement, particularly for handling high-resolution data. Key parameters:

TWINandHKLF 5for twinned crystals, andISORto constrain thermal motion .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data when comparing derivatives with different substituents?

- Methodological Answer :

- Case Study : Derivatives lacking the nitro group (e.g., this compound vs. nitro-substituted analogs) show reduced antibacterial activity. This discrepancy arises from altered electron-withdrawing effects, impacting cellular uptake .

- Resolution Strategy :

Perform Hammett analysis to correlate substituent electronic effects (σ values) with bioactivity.

Use molecular docking to assess binding affinity differences (e.g., nitro groups enhancing interactions with bacterial topoisomerases) .

Q. What strategies are effective in refining crystal structures of similar coumarin derivatives using SHELX, especially with twinned data?

- Methodological Answer :

- Data Collection : Prioritize high-resolution datasets (≤ 1.0 Å) to resolve overlapping reflections.

- Twin Refinement :

- Use

TWINandBASFcommands in SHELXL to model twin domains. For example, a BASF value of 0.3–0.4 indicates partial twinning . - Apply

HKLF 5format for twinned data integration . - Validation : Cross-check residual density maps (< 0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) .

Q. How can noncovalent interactions in crystal packing influence the stability of coumarin-thiazole hybrids?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H···O, π–π stacking). For this compound derivatives, π–π interactions between aromatic rings contribute ~60% of stabilization energy .

- DFT Calculations :

- Compute interaction energies at the B3LYP/6-311+G(d,p) level.

- Use NCIplot to visualize weak interactions (e.g., van der Waals forces in methoxy groups) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for coumarin derivatives with varying alkyl/aryl substituents?

- Methodological Answer :

- Case Study : Derivatives with long alkyl chains (e.g., 7-octadecyloxy) show higher chloroform solubility (LogP > 10) compared to methoxy-substituted analogs (LogP ~3.5) .

- Resolution :

Perform QSAR modeling to correlate substituent hydrophobicity (ClogP) with experimental solubility.

Validate using shake-flask method in multiple solvents (e.g., chloroform, DMSO) .

Experimental Design

Q. What assay design considerations are critical for evaluating the photophysical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.